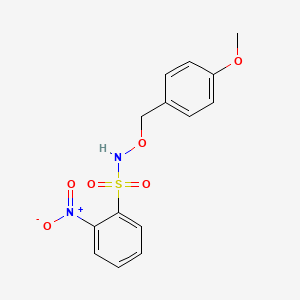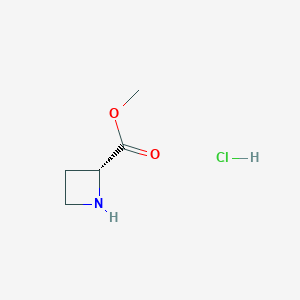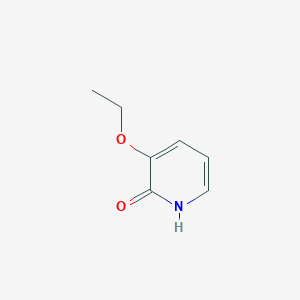![molecular formula C12H17FN2O B1404261 3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine CAS No. 490021-92-6](/img/structure/B1404261.png)
3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine” would be expected to include an azetidine ring (a four-membered ring containing nitrogen), a propylamine group (a three-carbon chain with an amine group), and a fluoro-phenoxy group (a phenyl ring with a fluorine atom and an ether linkage) .Scientific Research Applications
Synthesis and Medicinal Chemistry
The synthesis of azetidine derivatives, including those similar to 3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine, is a significant area of research in medicinal chemistry. These compounds serve as key intermediates for developing potent inhibitors targeting various biological pathways. For instance, an asymmetric synthesis of L-694,458, a potent inhibitor of human leukocyte elastase, highlights the utility of azetidine derivatives in creating therapeutic agents (Cvetovich et al., 1996). Furthermore, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid demonstrates the versatility of azetidine compounds in medicinal chemistry as building blocks for drug discovery (Van Hende et al., 2009).
Biochemical and Pharmacological Applications
Azetidine derivatives are explored for their biochemical and pharmacological applications, especially in the context of receptor binding and imaging studies. For example, the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a novel positron emission tomography (PET) ligand for nicotinic receptors, underscore the potential of azetidine derivatives in neuroimaging and the study of neurological diseases (Doll et al., 1999).
Drug Development and Enhancement
The development of azetidine-containing compounds extends to enhancing the pharmacological profiles of existing drugs. The discovery of SCH 58235, a potent inhibitor of cholesterol absorption, illustrates how modifications to the azetidine moiety can lead to drugs with improved efficacy and pharmacokinetic properties (Rosenblum et al., 1998).
Antibacterial and Antitumor Activities
Research into azetidine derivatives also encompasses their antibacterial and antitumor activities. Novel Schiff base and azetidinone derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the potential of these compounds in addressing antibiotic resistance (Vashi & Naik, 2004). Additionally, the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones as tubulin-targeting antitumor agents highlight the therapeutic potential of azetidine derivatives in cancer treatment (Greene et al., 2016).
properties
IUPAC Name |
3-[3-(4-fluorophenoxy)azetidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-10-2-4-11(5-3-10)16-12-8-15(9-12)7-1-6-14/h2-5,12H,1,6-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYLGSCNERZEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCN)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



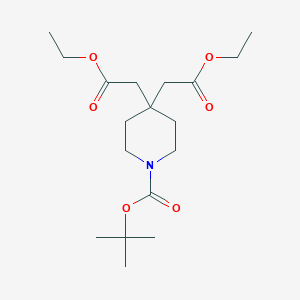
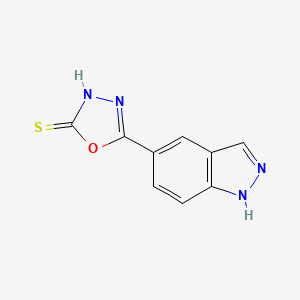

![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine](/img/structure/B1404184.png)
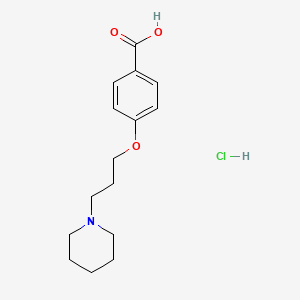
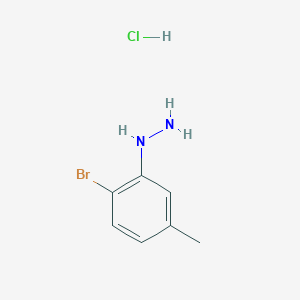
![(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B1404189.png)
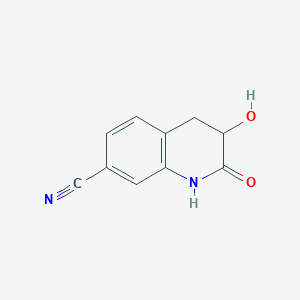
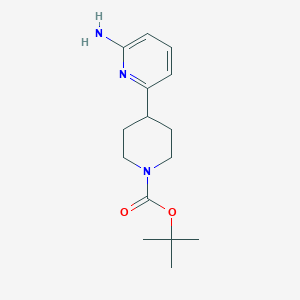
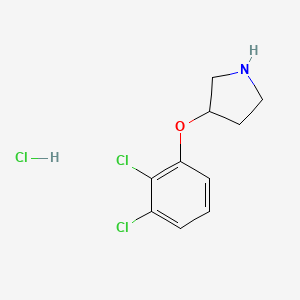
![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)
